molecular formula C14H14FN3O2 B7611615 3-[4-(5-Fluoropyrimidin-2-yl)morpholin-2-yl]phenol

3-[4-(5-Fluoropyrimidin-2-yl)morpholin-2-yl]phenol

Cat. No.: B7611615
M. Wt: 275.28 g/mol
InChI Key: VQHNIKJKVWEJIX-UHFFFAOYSA-N
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Description

3-[4-(5-Fluoropyrimidin-2-yl)morpholin-2-yl]phenol is a complex organic compound that features a morpholine ring substituted with a fluoropyrimidine group and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-Fluoropyrimidin-2-yl)morpholin-2-yl]phenol typically involves the reaction of salicylaldehyde with substituted acrylonitriles . The structure of the resulting compound is confirmed through X-ray analysis . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-[4-(5-Fluoropyrimidin-2-yl)morpholin-2-yl]phenol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a more saturated compound. Substitution reactions could introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-[4-(5-Fluoropyrimidin-2-yl)morpholin-2-yl]phenol has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(5-Fluoropyrimidin-2-yl)morpholin-2-yl]phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-[4-(5-Fluoropyrimidin-2-yl)morpholin-2-yl]phenol include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a fluoropyrimidine group with a morpholine ring and a phenol group. This unique structure imparts specific chemical properties and potential biological activities that are distinct from other related compounds.

Properties

IUPAC Name

3-[4-(5-fluoropyrimidin-2-yl)morpholin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O2/c15-11-7-16-14(17-8-11)18-4-5-20-13(9-18)10-2-1-3-12(19)6-10/h1-3,6-8,13,19H,4-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHNIKJKVWEJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=NC=C(C=N2)F)C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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